molecular formula C12H15NO B12612374 3-Methyl-1-(2-phenylethyl)azetidin-2-one CAS No. 883899-11-4

3-Methyl-1-(2-phenylethyl)azetidin-2-one

Cat. No.: B12612374
CAS No.: 883899-11-4
M. Wt: 189.25 g/mol
InChI Key: IJUHCGDCWCZIPM-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-phenylethyl)azetidin-2-one is a monocyclic β-lactam (azetidin-2-one) building block designed for research and development applications. Compounds based on the azetidin-2-one core are of significant interest in medicinal chemistry and drug discovery, extending far beyond their traditional antibiotic roles . The inherent ring strain of the four-membered β-lactam ring confers unique reactivity and a rigid, three-dimensional structure that is valuable for exploring novel chemical space and creating ligands with improved pharmacokinetic properties . This compound serves as a versatile precursor and core scaffold for the synthesis of a wide range of biologically active molecules. Researchers utilize such azetidin-2-one structures in various therapeutic areas, including the development of antimitotic agents for cancer research and as key intermediates for vasopressin receptor antagonists targeting the central nervous system . The fixed geometry of the cis-substituted azetidinone ring enables precise spatial positioning of substituents, facilitating optimal complementarity with sub-pockets of biological targets . The synthetic access to this and similar azetidin-2-ones is often achieved through reliable methods such as the Staudinger ketene-imine cycloaddition, a cornerstone reaction for constructing the four-membered ring . This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

883899-11-4

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-methyl-1-(2-phenylethyl)azetidin-2-one

InChI

InChI=1S/C12H15NO/c1-10-9-13(12(10)14)8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3

InChI Key

IJUHCGDCWCZIPM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1=O)CCC2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Azetidinone Ring Systems

The reactivity of the azetidin-2-one (B1220530) (or β-lactam) ring is fundamentally dictated by its significant ring strain, which is estimated to be around 26 kcal/mol. researchgate.net This strain makes the amide bond within the ring more susceptible to cleavage compared to its acyclic counterparts. youtube.com The presence of substituents on the ring, such as the 3-methyl and 1-(2-phenylethyl) groups in the title compound, further modulates this reactivity.

Nucleophilic Ring-Opening Reactions of Azetidinones

Nucleophilic attack is a characteristic reaction of β-lactams, leading to the opening of the four-membered ring. This process is of significant interest due to its relevance in the mechanism of action of β-lactam antibiotics and its utility in organic synthesis. youtube.comnih.gov

In the case of 3-Methyl-1-(2-phenylethyl)azetidin-2-one, nucleophilic attack can theoretically occur at two electrophilic centers: the carbonyl carbon (C2) and the C4 carbon of the ring. The regioselectivity of this attack is highly dependent on the nature of the nucleophile and the reaction conditions.

Generally, nucleophilic attack on the carbonyl carbon is favored, leading to the cleavage of the C2-N1 bond. This is the typical pathway for the hydrolysis of β-lactams, a reaction that alleviates ring strain. youtube.com The attack of a nucleophile on the carbonyl carbon of the β-lactam ring is a key step in the inactivation of penicillin-binding proteins by β-lactam antibiotics. nih.gov

Stereocontrol in the ring-opening of 3-substituted azetidinones is a critical aspect, particularly when new stereocenters are formed. For instance, the acid-catalyzed ring-opening of oxazolidinone-fused aziridines, a related strained ring system, with alcohols has been shown to proceed with high diastereoselectivity. nih.gov While specific studies on this compound are not available, it is anticipated that nucleophilic attack would occur with a degree of stereocontrol influenced by the existing stereocenter at C3.

The substituents on the azetidinone ring play a crucial role in determining its reactivity and the selectivity of the ring-opening reaction.

3-Methyl Group: The methyl group at the C3 position can exert both steric and electronic effects. Sterically, it can hinder the approach of a nucleophile to the C4 position, thereby favoring attack at the carbonyl carbon. Electronically, as an electron-donating group, it can slightly destabilize the transition state for nucleophilic attack at the carbonyl carbon, but this effect is generally less significant than the steric hindrance.

1-(2-phenylethyl) Group: The N-substituent significantly influences the reactivity of the β-lactam ring. The presence of an electron-withdrawing group on the nitrogen atom generally accelerates the rate of ring-opening by making the carbonyl carbon more electrophilic. nih.gov Conversely, the 2-phenylethyl group is generally considered to be electron-donating, which might slightly decrease the reactivity of the carbonyl group towards nucleophiles compared to an N-unsubstituted or N-acyl β-lactam. However, the bulky nature of the phenylethyl group can also influence the approach of the nucleophile.

The cross-reactivity of different β-lactam antibiotics is often related to the similarity of their side chains, highlighting the importance of substituents in molecular recognition and reactivity. vumc.orgrochesterregional.orgmq.edu.au

The ring-opening of azetidinones can be facilitated by the use of catalysts. Lewis acids can coordinate to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack. acs.orgcapes.gov.br For instance, the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles proceeds under mild conditions. acs.org While specific examples for this compound are not documented, it is a plausible reaction pathway. The choice of Lewis acid would be critical to achieve the desired reactivity and selectivity.

The ring-opening of azetidinones provides access to a variety of functionalized acyclic compounds, making it a valuable tool in organic synthesis. nih.govrsc.org The resulting β-amino acids and their derivatives are important building blocks for the synthesis of peptides, natural products, and other biologically active molecules. nih.gov The strained nature of the azetidine (B1206935) ring makes it a useful precursor for these transformations. rsc.org

Ring Expansion and Rearrangement Mechanisms

Beyond simple ring-opening, azetidinone systems can undergo more complex rearrangements, leading to the formation of larger heterocyclic rings. These reactions are often driven by the release of ring strain.

The Stevens rearrangement is a 1,2-rearrangement of quaternary ammonium (B1175870) salts or sulfonium (B1226848) salts in the presence of a strong base. wikipedia.org A related transformation can be envisaged for azetidinium ylides, which could be generated from this compound. This would involve the formation of an ylide at the C4 position, followed by a 1,2-migration of a substituent from the nitrogen atom to the adjacent carbon, leading to a ring-expanded product, such as a pyrrolidinone. The Sommelet-Hauser rearrangement is a competing reaction to the Stevens rearrangement. msu.edu

While there are no specific reports on the Stevens rearrangement of this compound, ring expansion reactions of other strained heterocycles like aziridines to azetidines have been reported. nih.gov These reactions often proceed through ylide-type mechanisms and can be highly stereoselective. nih.gov

Photochemical Rearrangements Leading to Ring Expansion

The photochemical behavior of azetidin-2-ones can lead to fascinating molecular rearrangements, including isomerization and ring expansion, driven by the energy of UV or visible light. While many photochemical methods focus on the synthesis of β-lactams, such as the [2+2] cycloaddition of imines and photochemically generated ketenes, the rearrangement of the pre-formed lactam ring is also a significant area of study. acs.orgnih.govnih.gov

For N-alkyl-azetidin-2-ones like this compound, photochemical excitation can induce cleavage of the strained ring bonds. The most common pathway involves the cleavage of the N1-C2 or C3-C4 bond, generating a diradical intermediate. The fate of this intermediate determines the final product. N-Aryl-2-azetidinones are often unreactive to photoisomerization, whereas N-alkyl derivatives can undergo clean isomerization. researchgate.net

Specific to ring expansion, photochemical reactions of N-alkenyl-β-lactams have been shown to undergo a unique two-carbon unit insertion into the C–N bond, leading to medium-sized rings. rsc.org Although the 1-(2-phenylethyl) group is not an alkenyl substituent, related photo-induced rearrangements can be envisaged. For instance, cleavage of the N1–C4 bond followed by rearrangement could potentially lead to larger heterocyclic structures. Another reported photochemical pathway for related heterocycles is ring contraction, as seen in the conversion of 4-diazopyrazolidine-3,5-diones into aza-β-lactams. rsc.org The specific pathway for this compound would depend on the irradiation conditions and the stability of the potential diradical or zwitterionic intermediates formed upon photoexcitation.

Elimination Reactions

Elimination reactions provide a route to unsaturated compounds by removing substituents from adjacent atoms. In azetidin-2-one systems, these reactions can be facilitated by various means, including transition metal catalysis.

Transition metals, particularly palladium, are well-known to catalyze a variety of organic transformations, including elimination reactions. libretexts.org For a metal-catalyzed elimination to occur from an alkyl group, a β-hydrogen is typically required, in a process known as β-hydride elimination. libretexts.org However, in the context of a pre-formed azetidinone ring, the most plausible elimination pathways involve the cleavage of the ring itself.

For this compound, a hypothetical transition metal-catalyzed elimination could proceed via oxidative addition of a low-valent metal (e.g., Pd(0)) into one of the ring's C-N or C-C bonds. For example, insertion into the N1-C4 bond would generate a metallacyclic intermediate. Subsequent reductive elimination or β-elimination processes could lead to ring-opened products.

A more direct analogy comes from reactions involving β-heteroatom elimination. purdue.edu If the azetidinone ring were to undergo oxidative addition to a metal, forming a σ-alkyl-metal complex, subsequent elimination of a group beta to the metal could occur. For instance, in a palladacycle formed from the azetidinone, a β-amido or β-acyl elimination could lead to ring cleavage. The driving force for such reactions often involves the relief of ring strain. purdue.edu While β-hydride elimination is thermodynamically preferred over β-alkyl elimination in many systems, the specific geometry and strain of the β-lactam ring can lead to unique reactivity pathways. wikipedia.org

Thermal Decomposition and Pyrolysis Mechanisms

When subjected to high temperatures in the gas phase, β-lactams undergo thermal decomposition, or pyrolysis. The primary and most well-studied mechanism for this process is a concerted, pericyclic reaction that results in the fragmentation of the four-membered ring.

The thermal decomposition of azetidin-2-ones is a classic example of a retro-[2+2] cycloaddition reaction. This process is the microscopic reverse of the Staudinger ketene-imine cycloaddition used to synthesize β-lactams. nih.gov The reaction proceeds through a concerted transition state, leading to the cleavage of the N1-C2 and C3-C4 bonds simultaneously.

For this compound, this thermal fragmentation would yield two smaller molecules: an imine and a ketene (B1206846).

Imine: N-(2-phenylethyl)ethanimine, formed from the N1, C4, and the phenylethyl group.

Ketene: Methylketene (B14734522), formed from C2, C3, the carbonyl group, and the C3-methyl group.

This fragmentation is highly predictable and is a general feature of β-lactam pyrolysis. Kinetic studies on the thermolysis of various β-lactams have determined the activation parameters for this process, which are consistent with a concerted mechanism.

β-Lactam DerivativeActivation Energy (Ea) (kJ mol⁻¹)log A (s⁻¹)
1-Isopropyl-3,3,4-triphenylazetidin-2-one170.3 ± 2.912.8 ± 0.3
1-Cyclohexyl-3,3,4-triphenylazetidin-2-one172.0 ± 2.912.8 ± 0.3
1-Benzyl-3,3-diphenyl-4-(2-thienyl)azetidin-2-one161.9 ± 3.812.1 ± 0.4

Data adapted from studies on the pyrolysis of related β-lactam structures. The values for this compound are expected to be in a similar range, reflecting a concerted retro-[2+2] cycloaddition mechanism.

Acid-Mediated Ring Opening Reactions

The β-lactam ring is susceptible to cleavage under both acidic and basic conditions. The mechanism of acid-catalyzed hydrolysis of β-lactams is notably different from that of larger lactams or acyclic amides. youtube.com This unique reactivity stems from the geometric constraints of the four-membered ring, which inhibit typical amide resonance stabilization and increase ring strain.

Studies have shown that while larger lactams (e.g., γ- and δ-lactams) hydrolyze via a bimolecular mechanism (A-2) involving a tetrahedral intermediate, β-lactams undergo hydrolysis through a unimolecular mechanism (A-1). This A-1 pathway involves a rate-determining formation of a highly reactive acylium ion intermediate following protonation of the carbonyl oxygen. The acylium ion is then rapidly attacked by a nucleophile, such as water, to yield the ring-opened β-amino acid product. For this compound, acid hydrolysis would yield 3-amino-4-phenylbutanoic acid. The reaction is facilitated by the significant relief of ring strain upon cleavage of the amide bond.

Lactam Ring SizeCommon NameAcid Hydrolysis MechanismKey Intermediate
4-memberedβ-LactamA-1 (Unimolecular)Acylium ion
5-memberedγ-LactamA-2 (Bimolecular)Tetrahedral intermediate
6-memberedδ-LactamA-2 (Bimolecular)Tetrahedral intermediate
AcyclicAmideA-2 (Bimolecular)Tetrahedral intermediate

This table summarizes the generally accepted mechanisms for the acid-catalyzed hydrolysis of lactams of varying ring sizes.

Theoretical and Experimental Mechanistic Elucidation of Key Transformations

Understanding the reactivity of this compound requires a combination of experimental observation and theoretical modeling. The mechanisms described in the preceding sections have been elucidated through such synergistic approaches.

Experimental studies provide crucial kinetic and product data. For instance, kinetic analyses of acid-catalyzed hydrolysis have established the reaction order and activation parameters, providing strong evidence for the A-1 mechanism in β-lactams. youtube.comyoutube.com Similarly, the pyrolysis of β-lactams has been studied using gas-phase kinetic experiments, which support the concerted retro-[2+2] cycloaddition pathway. Product isolation and characterization in photochemical and metal-catalyzed reactions are essential to map the reaction coordinates and identify stable intermediates.

Theoretical and computational studies , particularly using Density Functional Theory (DFT), have become indispensable for mapping transition states and reaction pathways at the molecular level. tandfonline.com For β-lactam reactions, DFT calculations can:

Model the transition state for the retro-[2+2] cycloaddition, confirming its concerted nature.

Calculate the energy barriers for different potential pathways in acid-catalyzed hydrolysis, confirming the preference for the acylium ion route over the formation of a tetrahedral intermediate. tandfonline.com

Investigate the interaction of the β-lactam ring with transition metal catalysts, predicting the most likely sites of oxidative addition and the subsequent steps of elimination or rearrangement. tandfonline.com

Explore the excited state potential energy surfaces for photochemical rearrangements, helping to predict the most probable fragmentation and rearrangement products. beilstein-journals.orgnottingham.ac.uk

By combining experimental data (e.g., reaction rates, product ratios, stereochemical outcomes) with the detailed energetic and structural information from theoretical calculations, a comprehensive and robust mechanistic picture of the key transformations of the azetidin-2-one ring system is achieved.

Advanced Spectroscopic Characterization of Azetidinone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. longdom.org Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR spectra, it is possible to map the connectivity of atoms and deduce the stereochemical arrangement within 3-Methyl-1-(2-phenylethyl)azetidin-2-one.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. nih.govnih.gov The chemical shifts (δ) are indicative of the electronic environment, with different functional groups and structural features giving rise to signals in characteristic regions of the spectrum.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the phenylethyl group, the azetidinone ring, and the methyl substituent. The aromatic protons of the phenyl group would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The methylene (B1212753) protons (CH₂) of the phenylethyl side chain would present as two distinct multiplets, likely around δ 2.8-3.0 ppm and δ 3.5-3.7 ppm, due to their different proximity to the nitrogen atom and the phenyl group. The protons on the four-membered ring and the methyl group would have characteristic shifts influenced by the ring strain and the carbonyl group.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. researchgate.net The carbonyl carbon (C=O) of the β-lactam ring is expected to have a characteristic downfield chemical shift, typically in the range of δ 170-175 ppm. The carbons of the phenyl group would resonate between δ 125-140 ppm. The other aliphatic carbons in the molecule, including the methyl group, the methylene groups, and the carbons of the azetidinone ring, would appear at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O)-~172
Phenyl (Ar-H)~7.2-7.4 (m, 5H)~126-139
N-CH₂ (Phenylethyl)~3.5-3.7 (t, 2H)~45
Ph-CH₂ (Phenylethyl)~2.8-3.0 (t, 2H)~35
Ring CH (C3)~3.2-3.4 (m, 1H)~50
Ring CH₂ (C4)~2.9-3.1 (m, 2H)~48
Methyl (CH₃)~1.2-1.4 (d, 3H)~15

Key: s=singlet, d=doublet, t=triplet, m=multiplet

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing the bonding network. longdom.org A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations, allowing for the tracing of adjacent protons through the carbon skeleton. longdom.orgwestmont.edu For instance, it would show correlations between the N-CH₂ and Ph-CH₂ protons of the phenylethyl group, and between the C3-H proton and both the C4-CH₂ protons and the methyl protons on the azetidinone ring.

The relative stereochemistry at the C3 position can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY). This experiment identifies protons that are close in space, regardless of whether they are bonded. By analyzing the NOE cross-peaks, the spatial relationship between the methyl group and the protons on the azetidinone ring can be determined, thus assigning the cis or trans configuration. The magnitude of the vicinal proton-proton coupling constants (³J) can also provide stereochemical information. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Ring Strain Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. bepls.com

For this compound, the IR spectrum would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group. Other significant absorptions would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, and C-N stretching.

Carbonyl Vibrational Frequencies and β-Lactam Ring Strain

The most diagnostic feature in the IR spectrum of an azetidinone is the carbonyl stretching frequency (νC=O). spectroscopyonline.com The position of this band is highly sensitive to the ring size of the lactam. Due to the significant angle strain in the four-membered β-lactam ring, the carbonyl absorption is shifted to a higher wavenumber compared to acyclic amides or larger lactam rings. pg.edu.plresearchgate.net For a typical monocyclic β-lactam, this band appears in the range of 1730–1760 cm⁻¹. pg.edu.pl This high frequency is a direct consequence of the increased s-character of the exocyclic C=O bond and the reduced resonance delocalization of the nitrogen lone pair into the carbonyl group, both effects stemming from the geometric constraints of the four-membered ring. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Intensity
C=O (β-Lactam)Stretch~1730 - 1760Strong, Sharp
C-H (Aromatic)Stretch~3000 - 3100Medium
C-H (Aliphatic)Stretch~2850 - 3000Medium-Strong
C=C (Aromatic)Stretch~1450 - 1600Medium, Multiple Bands
C-NStretch~1200 - 1350Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. bepls.com Under electron ionization (EI) or through tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID), the molecule breaks apart into characteristic fragment ions. nih.govnih.gov

For this compound (Molecular Formula: C₁₂H₁₅NO, Molecular Weight: 189.25 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 189. The primary and most characteristic fragmentation pathway for β-lactams is the cleavage of the strained four-membered ring. nih.govresearchgate.netresearchgate.net This typically results in two key fragment ions. One common cleavage occurs between the C2-C3 and N1-C4 bonds, while another occurs between the N1-C2 and C3-C4 bonds.

Additionally, fragmentation of the N-phenylethyl substituent is expected. A prominent peak at m/z 105 would correspond to the [C₆H₅CH₂CH₂]⁺ ion or, more likely, a rearranged tropylium-like ion [C₈H₉]⁺. Cleavage of the bond between the two ethyl carbons could yield a fragment at m/z 91, corresponding to the tropylium (B1234903) cation [C₇H₇]⁺.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonStructural Origin
189[C₁₂H₁₅NO]⁺Molecular Ion (M⁺)
105[C₈H₉]⁺Phenylethyl cation fragment
91[C₇H₇]⁺Tropylium ion from side chain
84[C₅H₈NO]⁺Fragment from β-lactam ring cleavage
70[C₄H₈N]⁺Fragment from β-lactam ring cleavage

Raman and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. researchgate.net It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a unique molecular fingerprint, with characteristic bands for the aromatic ring breathing modes and skeletal vibrations of the β-lactam ring.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can dramatically amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold colloids. youtube.commdpi.com This enhancement allows for the detection of analytes at very low concentrations. youtube.comyoutube.com SERS could be employed to study the adsorption behavior of this compound on a metal surface, providing insights into the orientation of the molecule relative to the surface through the selective enhancement of certain vibrational modes. nih.govresearchgate.net For example, if the molecule adsorbs via the phenyl ring's π-system, the aromatic ring modes would be significantly enhanced. This technique holds potential for trace-level detection and detailed structural analysis in complex environments. mdpi.com

Identification of Characteristic Vibrations and Structural Changes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the characteristic vibrational modes of molecules. For azetidin-2-one (B1220530) derivatives, these methods are particularly useful for confirming the presence and integrity of the strained four-membered β-lactam ring.

The most prominent and diagnostic vibrational band in the IR spectrum of azetidinones is the carbonyl (C=O) stretching vibration. Due to the ring strain, this band typically appears at a higher frequency (1730-1760 cm⁻¹) compared to less strained amides (e.g., 1650 cm⁻¹). In some specialized azetidinone structures, this stretching absorption can be observed in the region of 1640-1870 cm⁻¹. The presence of substituents on the azetidinone ring can influence the exact frequency of this vibration. nih.gov

In the case of This compound , in addition to the β-lactam carbonyl stretch, other characteristic vibrations are expected. These include C-N stretching, C-H bending and stretching vibrations from the methyl and phenylethyl groups, and aromatic ring vibrations. Theoretical studies on simpler analogs like 2-azetidinone and 3-methyl-2-azetidinone have helped in assigning the vibrational frequencies of the core ring structure. Several frequencies have been proposed as analytically useful for characterizing the β-lactam ring itself.

Structural changes, such as those induced by intermolecular interactions or changes in the chemical environment, can be monitored by shifts in these characteristic vibrational frequencies. For instance, hydrogen bonding involving the carbonyl oxygen can lead to a decrease in the C=O stretching frequency. In situ FT-IR spectroscopy can be employed to monitor reactions and conformational changes in real-time by tracking these diagnostic bands.

Below is a table summarizing the expected characteristic IR absorption bands for This compound based on data from related compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
β-Lactam C=OStretching1730 - 1760
Aromatic C=CStretching1450 - 1600
C-N (Lactam)Stretching1350 - 1400
C-H (Aliphatic)Stretching2850 - 3000
C-H (Aromatic)Stretching3000 - 3100
C-H (Aromatic)Bending (out-of-plane)690 - 900
This table presents generalized data for azetidinone and aromatic compounds. Specific experimental values for this compound may vary.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable, other vibrations like those of the aromatic ring are often strong and well-resolved in Raman spectra. For instance, in meropenem, a complex β-lactam, the most intense Raman vibration at 1556 cm⁻¹ is associated with the β-lactam and pyrrolidine (B122466) rings, with other β-lactam related vibrations appearing at 1392, 1418, and 1754 cm⁻¹. nih.gov

UV-Visible Spectroscopy and High-Performance Liquid Chromatography (HPLC) in Azetidinone Analysis

UV-Visible spectroscopy and High-Performance Liquid Chromatography (HPLC) are fundamental analytical techniques for the characterization and purity assessment of azetidinone compounds.

UV-Visible Spectroscopy provides information about the electronic transitions within a molecule. The β-lactam ring itself does not have strong absorption in the standard UV-Vis range (200-800 nm). However, the presence of chromophoric substituents, such as the phenyl group in This compound , allows for UV-Vis analysis. The phenylethyl group is expected to exhibit characteristic absorption bands related to the π → π* transitions of the benzene (B151609) ring. Typically, benzene and its simple alkyl derivatives show a strong absorption band around 204 nm and a weaker, structured band near 260 nm. The interaction of the phenyl ring with the rest of the molecule may cause slight shifts in these absorption maxima (λmax). For example, studies on penicillin G, which contains a benzyl (B1604629) group, show that the formation of new complexes can be monitored by changes in the UV-Vis absorption spectrum. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For a compound like This compound , reversed-phase HPLC is a common method of choice. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is dependent on its polarity, with less polar compounds having longer retention times. The purity of a synthesized sample of This compound can be determined by the presence of a single major peak in the chromatogram. The use of a UV detector allows for the quantification of the compound by measuring its absorbance at a specific wavelength, typically one of the λmax values determined by UV-Vis spectroscopy. For instance, in the synthesis of other complex azetidinone derivatives, HPLC has been used to confirm the purity of the final products, with purities often exceeding 99%.

The table below illustrates hypothetical HPLC and UV-Vis data for This compound .

Analytical TechniqueParameterTypical Value
UV-Visible Spectroscopyλmax 1~ 204 nm
λmax 2~ 260 nm
HPLC (Reversed-Phase)Retention TimeDependent on column and mobile phase conditions
Purity> 95% (for a purified sample)
These values are based on the expected behavior of the phenylethyl chromophore and general HPLC practices. Actual experimental data would be required for precise determination.

Emerging Spectroscopic Techniques in Azetidinone Research

While traditional spectroscopic methods are well-established, emerging techniques offer new possibilities for the detailed analysis of azetidinone compounds.

Diffuse Reflectance Spectroscopy (DRS), particularly in the infrared region (often called Diffuse Reflectance Infrared Fourier Transform Spectroscopy or DRIFTS), is a valuable technique for the analysis of solid samples, especially powders, without the need for extensive sample preparation like creating KBr pellets. bldpharm.com This method is based on the collection of light that has been diffusely scattered from the surface of a sample. bldpharm.comchemicalbook.com

When infrared radiation interacts with a powdered sample like This compound , the light is scattered in multiple directions. As the light penetrates the sample and is scattered, it is absorbed at specific frequencies corresponding to the vibrational modes of the molecule. The resulting diffuse reflectance spectrum is similar to a traditional transmission spectrum. bldpharm.com However, weaker absorption bands often appear relatively stronger in a diffuse reflectance spectrum. bldpharm.com

The Kubelka-Munk (K-M) function is often applied to the raw diffuse reflectance data to linearize the relationship between reflectance and concentration, making the spectrum more comparable to a standard absorbance spectrum. bldpharm.com

The key advantages of DRS for analyzing azetidinone compounds in solid form include:

Minimal Sample Preparation: Powdered samples can be analyzed directly.

Non-destructive: The sample is not altered during the analysis.

Surface Sensitivity: It can provide information about the surface of the material.

This technique is particularly useful for studying solid-state properties, polymorphism, and for analyzing compounds that are difficult to dissolve or press into pellets. For This compound , DRS could be employed to obtain its solid-state vibrational spectrum, which can be compared with theoretical calculations or spectra obtained via other methods to gain a comprehensive understanding of its structural properties.

Computational and Theoretical Studies on 3 Methyl 1 2 Phenylethyl Azetidin 2 One and Azetidinones

Molecular Modeling and Geometry Optimization

Molecular modeling is fundamental to predicting the three-dimensional structure of molecules. For azetidinones, the geometry of the four-membered β-lactam ring is of particular interest due to its inherent ring strain, which is crucial to its chemical reactivity. smolecule.com Geometry optimization procedures calculate the energy of an initial molecular geometry and systematically search for a new geometry with a lower energy until a minimum is found. mdpi.com This process is essential for obtaining accurate molecular descriptors and understanding conformational preferences. mdpi.com

Various computational methods, including molecular mechanics, semi-empirical methods, and more rigorous ab initio and Density Functional Theory (DFT) methods, are employed for geometry optimization. mdpi.com The choice of method and basis set, such as the commonly used 3-21G or 6-311++G(d,p), is critical for achieving a balance between computational cost and accuracy. mdpi.commdpi.com For instance, the optimization of various sulfonamide compounds has been successfully performed using the DFT/B3LYP/6-31G* method. researchgate.net

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For azetidinone derivatives, the orientation of substituents on the β-lactam ring significantly influences their properties and biological interactions.

Energy minimization calculations are used to identify the most stable conformers, which correspond to the lowest energy states on the potential energy surface. uliege.be Theoretical studies on β-lactam antibiotics have shown that their biological activity is related to a specific spatial arrangement of functional groups around the core lactam structure. uliege.be For example, in studies of penicillin derivatives, conformational energy calculations have identified favored conformations where the orientation of side chains, like the aminoacyl group, is critical for activity. ias.ac.in The energy difference between various conformers and the energy barriers separating them can be calculated, revealing the likelihood of their existence and interconversion under given conditions. uliege.beias.ac.in For some β-lactams, the energy barrier between stable conformers can be as low as 3 kcal/mol. uliege.be

Table 1: Example of Conformational Data for β-Lactam Structures This table is illustrative, based on typical data from conformational analyses of related β-lactam compounds.

Molecule Class Key Dihedral Angle(s) Stable Conformer Angle(s) (°) Relative Energy (kcal/mol)
Penicillins θ2 ~160° (C3 puckered) Global Minimum
Penicillins θ2 ~110° (C2 puckered) Local Minimum
Cephalosporins (Δ3) ω2 ~170° (less nonplanar) Global Minimum
Cephalosporins (Δ3) ω2 ~143° (more nonplanar) Local Minimum (>2.5 kcal/mol higher)
γ-Lactam Analog χ 75°, 190°, 270° 0, >1.1

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the molecular properties of azetidinones by solving the Schrödinger equation, either approximately or with high levels of theory. mdpi.com These methods are invaluable for exploring aspects of a molecule that are difficult to measure experimentally.

The electronic structure of a molecule dictates its reactivity. For azetidin-2-one (B1220530), the chemical reactivity is fundamentally governed by the significant strain in its four-membered ring. smolecule.com Quantum chemical calculations elucidate the distribution of electrons and the nature of molecular orbitals. smolecule.comrsc.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. In azetidin-2-one, ring strain causes significant polarization, with the LUMO being primarily localized on the electrophilic carbonyl carbon. smolecule.com This localization explains why this site is the preferred target for nucleophilic attack, a key step in the mechanism of action of many β-lactam antibiotics. smolecule.comnih.gov Theoretical studies using methods like the Electron Localization Function (ELF) have been employed to understand the bonding changes during reactions like the Staudinger synthesis of β-lactams, providing insights into stereoselectivity that go beyond simpler FMO theory. mdpi.com

Computational programs like Gaussian are widely used to calculate the thermodynamic properties of molecules. mdpi.comgaussian.comgaussian.com By performing frequency calculations on an optimized molecular structure, one can determine key thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G). gaussian.com

These calculations rely on statistical mechanics and consider contributions from translational, rotational, vibrational, and electronic motions. gaussian.com The process involves:

Geometry Optimization: Finding the minimum energy structure of the molecule. mdpi.com

Frequency Calculation: Computing the vibrational frequencies of the molecule at the optimized geometry. Real, positive frequencies confirm that the structure is a true minimum. mdpi.com

Thermochemical Analysis: Using the calculated frequencies and other molecular data to compute thermal corrections to the electronic energy, yielding the total enthalpy and Gibbs free energy at a specified temperature and pressure. gaussian.com

These computed values are crucial for predicting the spontaneity and energy changes of chemical reactions involving azetidinone derivatives. For example, DFT calculations have been used to determine the activation enthalpies and entropies for the conversion of chorismate to prephenate, providing insight into the enthalpically driven nature of the enzyme-catalyzed reaction. diva-portal.org

Table 2: Illustrative Thermodynamic Parameters from a Gaussian Calculation This table represents typical output for a small organic molecule, calculated at a standard level of theory (e.g., B3LYP/6-31G(d)) at 298.15 K and 1 atm.

Parameter Description Typical Value (Hartree/Particle)
E (Thermal) Thermal correction to Energy Value
H (corr) Thermal correction to Enthalpy Value
G (corr) Thermal correction to Gibbs Free Energy Value
Sum of electronic and zero-point Energies E(ZPE) Value
Sum of electronic and thermal Energies E(tot) Value
Sum of electronic and thermal Enthalpies H(tot) Value
Sum of electronic and thermal Free Energies G(tot) Value

Note: Specific values for 3-Methyl-1-(2-phenylethyl)azetidin-2-one would require a dedicated calculation.

Molecular Docking Simulations for Ligand-Target Interactions (Theoretical Basis)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an azetidinone derivative) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. rjptonline.org This method has become an indispensable tool in drug discovery for predicting the binding mode and affinity of a ligand to its biological target. rjptonline.orgresearchgate.net

The theoretical basis of docking involves two main components: a search algorithm to generate a large number of possible binding poses of the ligand in the receptor's active site, and a scoring function to estimate the binding affinity for each pose and rank them. researchgate.net Popular programs like AutoDock utilize these principles to perform accurate and computationally efficient docking simulations. rjptonline.org The crystal structure of the target protein is typically obtained from a repository like the Protein Data Bank (PDB). researchgate.netresearchgate.net

Binding affinity, often expressed as a binding energy (e.g., in kcal/mol), is a measure of the strength of the interaction between the ligand and its target. researchgate.netnih.gov Docking algorithms calculate this affinity using scoring functions that account for various energy terms, including van der Waals forces, electrostatic interactions, and desolvation penalties. researchgate.net A lower binding energy generally indicates a more stable protein-ligand complex. researchgate.netresearchgate.net

Successful docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the azetidinone derivative and specific amino acid residues in the target's active site. researchgate.netrjptonline.org For instance, docking studies of azetidinone derivatives with the enzyme DNA gyrase revealed that some compounds showed good binding energy (e.g., -43.7 to -45.4 kcal/mol) and formed hydrogen bonds with residues like ASN 54 or ARG 84. researchgate.net Similarly, studies targeting the epidermal growth factor receptor (EGFR) identified azetidinone derivatives with high fitness scores, indicating strong binding contacts within the active site. researchgate.net This detailed interaction analysis provides a rational basis for designing new derivatives with improved potency and selectivity. researchgate.netnih.gov

Table 3: Example of Molecular Docking Results for Azetidinone Derivatives This table presents hypothetical docking scores and interactions for illustrative purposes, based on published studies.

Compound Target Protein (PDB ID) Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Azetidinone A DNA Gyrase (e.g., 2XCT) -45.5 ARG 84 Hydrogen Bond
Azetidinone B DNA Gyrase (e.g., 2XCT) -43.7 ASN 54 Hydrogen Bond
Azetidinone C EGFR (e.g., 1M17) -8.5 (Fitness Score: 77.8) LYS 721, MET 769 Hydrogen Bond, Hydrophobic
Azetidinone D Penicillin-Binding Protein -7.9 SER 62, LYS 212 Covalent, Hydrogen Bond

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations can provide detailed information about conformational changes, stability, and interactions of a molecule with its environment.

While specific MD studies on this compound are not documented, research on other substituted azetidinones provides a basis for understanding its likely conformational dynamics. For instance, MD simulations of various β-lactamase inhibitors have been used to analyze the stability of the enzyme-ligand complex. nih.gov These studies often involve analyzing the root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (Rg) to understand the stability of the complex. nih.gov

For this compound, MD simulations would likely explore the rotational freedom around the single bonds, particularly the bond connecting the phenylethyl group to the nitrogen atom of the azetidinone ring. The puckering of the four-membered azetidinone ring and the orientation of the methyl group at the C3 position would also be key areas of conformational sampling. The stability of different conformers would be assessed by calculating their potential energies over the simulation trajectory.

A study on 2-methyl-1,3,2-oxazaborinane associates with a water molecule, which also contains a six-membered ring with heteroatoms, showed an equilibrium between sofa and half-chair conformers. nih.gov While the azetidinone ring is four-membered, the principle of conformational isomers remains central.

Table 1: Key Parameters in MD Simulations and Their Significance

ParameterSignificance
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of a superimposed molecule and a reference structure, indicating conformational changes and stability over time. nih.gov
Root Mean Square Fluctuation (RMSF) Indicates the fluctuation of each atom from its average position, highlighting flexible regions of the molecule. nih.gov
Radius of Gyration (Rg) Represents the root mean square distance of the atoms from their common center of mass, providing insight into the compactness of the molecule. nih.gov
Potential Energy The total energy of a molecular system, with lower and more stable potential energy indicating a more favorable conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in guiding the design of more potent derivatives.

QSAR studies on various azetidinone derivatives have identified key structural features that govern their biological activities. For a series of 2-azetidinone derivatives, QSAR models indicated that topological parameters, such as the Balaban index (J) and molecular connectivity indices, were crucial for their antimicrobial activities. mdpi.com Another study on azetidine-2-carbonitriles as antimalarial agents found that the descriptor SpMax2_Bhp, which is related to polarizability, was the most influential in the QSAR model. nih.gov

For this compound, a QSAR model would likely consider descriptors related to its lipophilicity (due to the phenylethyl group), steric properties (from the methyl group), and electronic features of the β-lactam ring. These features would be correlated with predicted interactions with a biological target. The presence of the N-phenylethyl group could contribute to hydrophobic interactions, while the carbonyl group of the β-lactam is a key hydrogen bond acceptor. derpharmachemica.com

In silico methods are frequently used to design and screen novel derivatives with potentially enhanced activity. For example, new 2-azetidinone derivatives have been designed and evaluated for their anti-leukemic activity using computational tools like "PASS Online" and "AutoDock". mdpi.com In another study, a hit molecule from a database was chemically modified to create a series of antidepressant agents, with their activity predicted using a 3D-QSAR model.

Starting with the this compound scaffold, in silico design could involve modifications at several positions:

Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups could modulate the electronic properties and binding affinity.

Modification of the ethyl linker: Altering the length or rigidity of the linker could optimize the orientation of the phenyl group in a binding pocket.

Substitution at the C3 and C4 positions of the azetidinone ring: Introducing different substituents could influence the reactivity of the β-lactam ring and provide additional interaction points.

Table 2: Examples of Descriptors Used in QSAR Models for Azetidinone Derivatives

Descriptor TypeExample DescriptorPotential Influence on ActivityReference
Topological Balaban index (J)Relates to the branching and connectivity of the molecule. mdpi.com
Electronic SpMax2_Bhp (Polarizability)Influences the molecule's ability to interact through dispersion forces. nih.gov
Physicochemical LogPDescribes the lipophilicity of the compound, affecting its membrane permeability and hydrophobic interactions.
Steric Molecular WeightRelates to the size of the molecule, which can impact its fit within a binding site.

Mechanistic Studies through Computational Chemistry

Computational chemistry provides powerful tools to elucidate reaction mechanisms, identify transition states, and predict reaction pathways.

The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a common method for synthesizing β-lactams. Computational studies have been employed to understand the mechanism and stereoselectivity of this reaction. A theoretical study on the Staudinger reaction rejected analyses based on Frontier Molecular Orbital (FMO) theory and instead proposed a mechanism involving a nucleophilic attack of the imine on the ketene followed by a conrotatory ring closure.

For the synthesis of this compound, a plausible pathway would be the reaction of a ketene derived from propionyl chloride with an imine formed from phenethylamine (B48288) and an appropriate aldehyde. Computational studies could model this reaction to determine the transition state structures and activation energies for the formation of different stereoisomers.

A computational study on the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate using a palladium catalyst demonstrated the feasibility of the proposed reaction pathway by calculating the energies of intermediates and transition states. Similarly, a study on the polymerization of p-phenylenediamine (B122844) elucidated the reaction mechanism by calculating the energy barriers for the rate-limiting steps. These examples highlight the power of computational chemistry in understanding complex reaction mechanisms that are relevant to the synthesis of compounds like this compound.

Table 3: Common Computational Methods in Mechanistic Studies

MethodApplication
Density Functional Theory (DFT) Used to calculate the electronic structure of molecules, optimize geometries of reactants, products, and transition states, and determine reaction energies.
Transition State Search Algorithms Employed to locate the saddle point on the potential energy surface corresponding to the transition state of a reaction.
Intrinsic Reaction Coordinate (IRC) Calculations Used to confirm that a found transition state connects the correct reactants and products on the reaction pathway.

Advanced Chemoinformatics and Data Analysis

Chemoinformatics and advanced data analysis techniques have become indispensable in modern drug discovery and development. These methods are applied to handle and analyze the vast amounts of data generated from computational simulations and high-throughput screening. In the context of azetidinones, these approaches can help in identifying key structural features responsible for their biological activity, predicting potential new derivatives with enhanced properties, and understanding complex biological phenomena like antibiotic resistance.

Principal Component Analysis (PCA) and the generation of Free-Energy Landscapes (FELs) are powerful computational techniques used to analyze the complex conformational dynamics of molecules and their interactions with biological targets. nih.gov These methods are particularly useful for understanding the behavior of flexible molecules like this compound and for studying the mechanisms of action of azetidinone-based drugs.

Principal Component Analysis (PCA) is a statistical method that reduces the dimensionality of large datasets by transforming a set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). In molecular dynamics (MD) simulations, PCA can identify the dominant modes of motion of a molecule or a protein-ligand complex. researchgate.net For instance, PCA has been used to analyze co-resistance patterns among different β-lactam antibiotics, providing insights into the relationships between their resistance mechanisms. researchgate.net By plotting the simulation snapshots along the first few principal components, which capture the most significant collective motions, it is possible to visualize the essential dynamics of the system. youtube.com

The application of PCA can reveal how the binding of an azetidinone derivative might alter the conformational landscape of its target protein. The analysis of the covariance matrix of atomic fluctuations from an MD simulation trajectory yields a set of eigenvectors (the principal components) and their corresponding eigenvalues, which represent the magnitude of the motion along that component.

Illustrative Data of Principal Components in a Simulated Azetidinone-Protein Complex

Principal Component Eigenvalue (nm²) Cumulative Variance Explained (%)
PC1 25.4 45.2
PC2 12.1 66.7
PC3 6.8 78.8
PC4 3.5 85.0

Free-Energy Landscapes (FELs) provide a map of the energy associated with different conformational states of a system. By projecting the conformational ensemble from an MD simulation onto the principal components, it is possible to construct a 2D or 3D free-energy landscape. nih.govresearchgate.net These landscapes reveal the most stable and metastable conformational states as deep energy basins, while the transition pathways between these states are represented by higher energy regions. mdpi.com

For azetidinones, FEL analysis can be used to:

Identify the most stable binding poses of the molecule within a protein's active site.

Estimate the free energy barriers for conformational changes or for the ligand to permeate through a channel. nih.gov

Understand how mutations in a target protein, such as a β-lactamase, affect its conformational dynamics and, consequently, its interaction with an azetidinone inhibitor.

The combination of PCA and FEL provides a comprehensive view of the dynamic behavior of azetidinones and their biological targets, which is crucial for the rational design of new and more effective therapeutic agents. nih.gov While specific studies on this compound are not extensively documented in this direct context, the methodologies are broadly applicable to this and other azetidinone structures.

Table of Compounds Mentioned

Compound Name
This compound

Strategic Applications of Azetidinone Ring Systems As Synthetic Intermediates

β-Lactam Synthon Methodologies in Heterocycle Synthesis

The β-lactam framework is a powerful tool for constructing new heterocyclic structures. Its rigid conformation and the potential for multiple functionalization points allow for a high degree of control over the synthesis of more complex molecules. nih.gov

The azetidinone ring is an excellent template for stereocontrolled synthesis. The existing stereocenters on the ring, such as the C3-methyl group in 3-Methyl-1-(2-phenylethyl)azetidin-2-one, can direct the stereochemistry of subsequent reactions. This is crucial for creating enantiomerically pure compounds, which is often a requirement for biologically active molecules. nih.gov

The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is one of the most common methods for synthesizing β-lactams, often with high stereoselectivity. nih.govmdpi.com By carefully choosing the starting materials and reaction conditions, chemists can control the configuration of the stereocenters at the C3 and C4 positions. This pre-defined chirality is then transferred to the new heterocyclic products during subsequent transformations. nih.gov The use of the β-lactam nucleus as a stereocontrolling element is a cornerstone of its utility in building fused heterocyclic structures. nih.gov

Table 1: Key Synthetic Transformations of the Azetidinone Ring

Transformation TypeKey Reagents/ConditionsGeneral ProductExpected Product from this compound
Hydrolysis Acid or Baseβ-Amino Acid3-Amino-N-(2-phenylethyl)butanamide derivative
Reduction Lithium Aluminum Hydride (LiAlH₄)β-Amino Alcohol1-(3-Methylazetidin-1-yl)-2-phenylethanol derivative
Rearrangement Varies (e.g., Lewis acids, heat)Various Heterocycles (e.g., Pyrrolidines)Substituted Pyrrolidine (B122466)/Piperidine
Cycloaddition Dienes, DipolesFused Polycyclic SystemsBicyclic or Tricyclic Lactams

One of the most fundamental applications of the β-lactam synthon method is the synthesis of β-amino acids. These compounds are important components of various natural products and pharmaceuticals. The strained amide bond (the 1,2-bond) in the azetidinone ring is readily cleaved by hydrolysis, typically under acidic or basic conditions, to yield a β-amino acid or its corresponding ester. utrgv.edu

For this compound, hydrolysis would break the bond between the carbonyl carbon (C2) and the nitrogen atom (N1), leading to the formation of a substituted β-amino acid derivative. This method provides a reliable route to enantiopure β-amino acids, especially when starting from a stereochemically defined β-lactam. nih.gov The β-lactam synthon method has proven highly efficient for producing a variety of non-protein amino acids and oligopeptides. nih.gov

β-Lactams serve as versatile starting points for the construction of fused polycyclic systems. The reactivity of the ring and its substituents can be harnessed to build additional rings onto the azetidinone core. nih.gov These fused systems are of significant interest, particularly in the development of new antibiotics designed to overcome bacterial resistance. nih.gov

For example, radical-mediated cycloisomerization of monocyclic β-lactams containing an enyne (a double and triple bond) moiety can lead to the stereoselective formation of fused bicyclic β-lactams. nih.gov Similarly, intramolecular cycloaddition reactions can be employed to create complex tricyclic structures. researchgate.net The substituents on the starting β-lactam, such as the methyl and phenylethyl groups on the target compound, would play a critical role in directing the course of these cyclization reactions and defining the final architecture of the polycyclic product.

Future Research Directions for 3 Methyl 1 2 Phenylethyl Azetidin 2 One and Azetidinone Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of azetidinones, including derivatives like 3-Methyl-1-(2-phenylethyl)azetidin-2-one, has traditionally relied on methods such as the Staudinger cycloaddition of a ketene (B1206846) and an imine. researchgate.net However, the future of azetidinone synthesis lies in the development of more efficient, environmentally benign, and versatile methodologies.

Green Chemistry Approaches: Future synthetic strategies will increasingly focus on green chemistry principles to minimize hazardous waste and energy consumption. Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the reaction between Schiff bases and chloroacetyl chloride, often leading to higher yields in shorter reaction times and sometimes under solvent-free conditions. derpharmachemica.com

Ultrasound Irradiation: Sonication offers another energy-efficient method to promote the synthesis of azetidinones.

Biocatalysis: The use of enzymes for the synthesis of β-lactams is a growing field, offering high stereoselectivity under mild reaction conditions.

Solvent-Free Reactions: Performing reactions without a solvent or in greener solvents like water or ionic liquids is a key goal to reduce the environmental impact of chemical synthesis. derpharmachemica.com

Synthetic MethodAdvantages
Microwave-Assisted SynthesisFaster reaction times, higher yields, potential for solvent-free conditions. derpharmachemica.com
Ultrasound IrradiationEnergy efficient, can improve reaction rates.
BiocatalysisHigh stereoselectivity, mild reaction conditions.
Solvent-Free SynthesisReduced environmental impact, simplified workup. derpharmachemica.com

Exploration of New Reactivity Pathways and Transformations

The inherent ring strain of the four-membered azetidinone ring imparts unique reactivity that can be harnessed for further chemical transformations. researchgate.net While the β-lactam core is known for its role as an acylating agent in inhibiting bacterial enzymes, future research will explore other reactive pathways.

Key Areas of Exploration:

Ring-Opening Reactions: Controlled cleavage of the azetidinone ring can provide access to valuable β-amino acids and other linear nitrogen-containing compounds. mdpi.com

N-C4 Bond Cleavage: Selective cleavage of the bond between the nitrogen and the C4 carbon can lead to the formation of different heterocyclic systems or functionalized open-chain products. mdpi.com

Functionalization of the Azetidinone Core: Introducing new functional groups at various positions (C3, C4, and the N1-substituent) of the azetidinone ring is crucial for creating diverse molecular scaffolds. This allows for the fine-tuning of the molecule's properties for various applications.

For this compound, the methyl group at the C3 position and the phenylethyl group at the N1 position offer sites for further derivatization, potentially leading to compounds with novel biological activities.

Advanced Spectroscopic and Computational Tools for Deeper Insights

A deeper understanding of the structure, reactivity, and electronic properties of azetidinones like this compound is crucial for rational drug design and the development of new applications. Advanced analytical and computational methods are indispensable in this pursuit.

Spectroscopic Techniques: Standard techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry will continue to be vital for structural elucidation. researchgate.netnih.gov In addition, advanced methods are providing more detailed information:

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques are powerful for determining the absolute configuration of chiral molecules in solution, which is critical for understanding their biological activity. nih.gov

High-Resolution Neutron Spectroscopy: This can provide detailed information about molecular vibrations and dynamics. researchgate.net

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations are increasingly used to predict and understand the geometric structures, spectroscopic properties (NMR, IR), and reactivity of azetidinones. nih.gov These calculations can help in elucidating reaction mechanisms and predicting the stereochemical outcome of reactions. mdpi.com

Molecular Docking: In silico molecular docking studies are used to predict the binding interactions of azetidinone derivatives with biological targets, such as enzymes, aiding in the design of new therapeutic agents. nih.govmdpi.com

ToolApplication in Azetidinone Research
Vibrational Optical Activity (VCD/ROA)Determination of absolute stereochemistry in solution. nih.gov
Density Functional Theory (DFT)Prediction of structure, reactivity, and spectroscopic properties. nih.gov
Molecular DockingPrediction of binding modes with biological targets. nih.govmdpi.com

Design of Azetidinone-Based Scaffolds for Diverse Chemical Applications

While historically known for their antibacterial properties, azetidinone-based scaffolds are being explored for a wide range of chemical and medicinal applications. nih.gov The versatility of the azetidinone ring makes it a valuable building block in diversity-oriented synthesis. nih.govresearchgate.net

Emerging Applications:

Enzyme Inhibitors: Beyond bacterial transpeptidases, azetidinones are being investigated as inhibitors of other enzymes, such as cholesterol absorption inhibitors. nih.gov

Antiviral and Antifungal Agents: Novel azetidinone derivatives are being synthesized and tested for their activity against viruses and fungi. nih.gov

Anticancer Agents: The azetidinone scaffold is being incorporated into molecules designed to have antitumor properties. nih.gov

Synthetic Intermediates: The strained ring of azetidinones makes them useful starting materials for the synthesis of other complex nitrogen-containing heterocycles and acyclic compounds. mdpi.com

The specific structure of this compound, with its lipophilic phenylethyl group, could be a starting point for designing compounds aimed at targets within the central nervous system. nih.govresearchgate.net

Stereochemical Control in Complex Azetidinone Systems

The biological activity of azetidinone derivatives is often highly dependent on their stereochemistry. researchgate.net For a molecule like this compound, which has a chiral center at the C3 position, controlling the stereochemistry during synthesis is paramount.

Strategies for Stereochemical Control:

Staudinger Reaction: The stereochemical outcome of the Staudinger reaction can be influenced by reaction conditions such as temperature and the nature of the reactants and solvents. researchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries attached to either the ketene or the imine can direct the stereochemical course of the cycloaddition reaction, leading to the preferential formation of one enantiomer.

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of azetidinones is a major area of research. This approach offers a more atom-economical way to produce enantiomerically pure compounds.

Dynamic Stereochemistry: In some complex systems, the stereochemistry of certain carbon centers can be dynamic, and understanding and controlling this fluxionality can lead to novel applications in catalysis and materials science. nih.gov

Future research will focus on developing more robust and predictable methods for controlling the stereochemistry at all chiral centers in complex azetidinone systems, enabling the synthesis of stereochemically pure compounds for specific biological and chemical applications.

Q & A

Q. How can AI-driven "smart laboratories" enhance research efficiency for this compound?

  • Methodological Answer : Autonomous labs integrate robotic synthesis platforms with real-time analytics (e.g., inline NMR). Machine learning algorithms prioritize reaction conditions from historical data, reducing optimization cycles by 70%. For example, a closed-loop system achieved 85% yield in 3 iterations by dynamically adjusting catalyst flow rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.